Androst-5-ene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
An intermediate in TESTOSTERONE biosynthesis, found in the TESTIS or the ADRENAL GLANDS. Androstenediol, derived from DEHYDROEPIANDROSTERONE by the reduction of the 17-keto group (17-HYDROXYSTEROID DEHYDROGENASES), is converted to TESTOSTERONE by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-HYDROXYSTEROID DEHYDROGENASES).
Scientific Research Applications
Steroid Analysis in Human Plasma
A method for determining various steroids, including androst-5-ene-3β17α-diol and androst-5-ene-3β,17β-diol, in human plasma has been developed. This method is significant for clinical chemistry, particularly in understanding hormone levels and their implications in various physiological conditions (Jänne, Vihko, Sjövall, & Sjövall, 1969).
Estrogen Effect on Testosterone Formation
Research on the effect of estrogen on testosterone formation in human testis has highlighted the role of androst-5-ene-3β, 17β-diol. The study provides insight into the hormonal interactions and their impact on reproductive health (Yanaihara, Troen, Troen, & Troen, 1972).
Hormonal Properties in Cancer Cells
Androst-5-ene-3β,17β-diol has been studied for its estrogenic and androgenic properties in human mammary cancer cells. This research is crucial for understanding the role of this steroid in cancer cell proliferation and its potential therapeutic implications (Hackenberg, Turgetto, Filmer, & Schulz, 1993).
Metabolism Pathways in Vivo
A study on the metabolism of androst-5-ene-3β,17β-diol in vivo provides valuable information on the conversion pathways of this steroid, which has implications in understanding its physiological roles and potential therapeutic uses (Baulieu & Robel, 1963).
Photodimerization of Steroid Enones
Research on the solid-state photodimerization of steroid enones, including androst-4-ene-3,17-dione, sheds light on the chemical properties and potential pharmaceutical applications of related steroids, including androst-5-ene-3,17-diol (DellaGreca, Iesce, Previtera, Temussi, Zarrelli, Mattia, & Puliti, 2002).
Steroid Synthesis and Characterization
Efficient methods for synthesizing and characterizing various androstene derivatives, including this compound, have been developed. These methods are vital for pharmaceutical research and the development of new drugs (Zhang & Qiu, 2006).
Radiation Syndrome Treatment
Androst-5-ene-3β,17β-diol (EAD) has been explored as a treatment agent for acute radiation syndrome (ARS). The development of analytical methods for monitoring EAD metabolism is crucial for its application in treating ARS (Zhang, Li, Meng, Zhu, Gan, Gu, Wu, Zheng, Wei, & Dou, 2017).
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
QADHLRWLCPCEKT-WJWLXVOASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC=C4[C@@]3(CCC(C4)O)C |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Synonyms |
5 Androstene 3,17 diol 5 Androstene 3beta 17beta Diol 5-Androstene-3,17-diol 5-Androstene-3beta-17beta-Diol Androst 5 ene 3 beta,17 beta Diol Androst 5 ene 3,17 diol Androst-5-ene-3 beta,17 beta-Diol Androst-5-ene-3,17-diol Androstenediol Bisexovister delta 5 Androstene 3 beta,17 beta Diol Delta 5 Androstenediol delta 5-Androstene-3 beta,17 beta-Diol Delta 5-Androstenediol Hermaphrodiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.